3-Formylfuran-2-carboxylic acid
Overview
Description
3-Formylfuran-2-carboxylic acid: is an organic compound with the molecular formula C6H4O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is notable for its formyl and carboxylic acid functional groups, which contribute to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylfuran-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO). This protection suppresses degradation and premature oxidation of HMF. The protected HMF is then oxidized using a hydroxyapatite-supported gold catalyst under specific conditions (373 K, 0.5 MPa O2) to yield the acetal-protected form of this compound. Deprotection with mineral acids affords the desired compound in high yield .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure high efficiency and yield. The protection-deprotection strategy is crucial in preventing side reactions and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid, forming furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen (O2) and catalysts such as gold supported on hydroxyapatite.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under acidic or basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (FDCA).
Reduction: 5-hydroxymethylfuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various furan derivatives and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of biobased monomers for sustainable plastics and other materials
Mechanism of Action
The mechanism of action of 3-formylfuran-2-carboxylic acid involves its functional groups:
Formyl Group: The formyl group can undergo nucleophilic addition reactions, forming various adducts.
Carboxylic Acid Group: The carboxylic acid group can participate in esterification and amidation reactions, forming esters and amides, respectively.
These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in different chemical and biological contexts .
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid (FDCA): Similar in structure but with two carboxylic acid groups instead of one formyl and one carboxylic acid group.
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 3-formylfuran-2-carboxylic acid, with a hydroxymethyl group instead of a formyl group.
Uniqueness: this compound is unique due to its combination of formyl and carboxylic acid functional groups, which provide distinct reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
3-formylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNLRSCBXVFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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